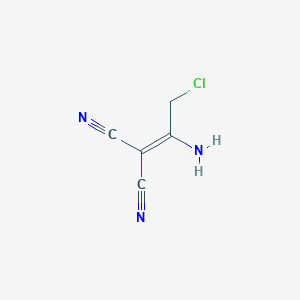
2-(1-Amino-2-chloroethylidene)malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Amino-2-chloroethylidene)malononitrile (2-Chloroethylidene-malononitrile, or CEM) is a synthetic chemical compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water, alcohol, and other organic solvents. CEM has been studied for its potential as a drug, an insecticide, and an herbicide, as well as its ability to act as a catalyst for various chemical reactions. CEM has also been studied for its potential to induce apoptosis, or programmed cell death, in cancer cells.
Aplicaciones Científicas De Investigación
Alzheimer's Disease Research
2-(1-Amino-2-chloroethylidene)malononitrile and its derivatives have been instrumental in Alzheimer's disease research. A study by Shoghi-Jadid et al. (2002) used a derivative, [18F]FDDNP, with positron emission tomography to locate neurofibrillary tangles and beta-amyloid plaques in Alzheimer's patients' brains. This breakthrough enables the noninvasive monitoring of these key Alzheimer's markers, aiding diagnostic assessments and treatment responses (Shoghi-Jadid et al., 2002).
Heterocyclic Chemistry
Malononitrile, a precursor of this compound, plays a crucial role in heterocyclic chemistry. Matsuda et al. (1985) demonstrated the synthesis of various heterocyclic compounds using malononitrile, including 2-amino-3-cyano-4, 5-dihydrofuran derivatives. These compounds have potential applications in pharmaceuticals and material sciences (Matsuda et al., 1985).
Multifunctional Reagent in Heterocyclic Systems
Dotsenko, Krivokolysko, and Semenova (2018) highlighted the utility of malononitrile dimer, a related compound, as a multifunctional reagent for creating diverse heterocyclic systems. This versatility underscores the significance of malononitrile derivatives in synthesizing various organic compounds (Dotsenko, Krivokolysko, & Semenova, 2018).
Environmental and Biological Applications
The compound's derivatives have also been used in environmental and biological contexts. Jung et al. (2020) developed a latent turn-on fluorescent probe for detecting malononitrile in water, demonstrating its practical applications in environmental monitoring and biological imaging (Jung et al., 2020).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 2-(1-Amino-2-chloroethylidene)malononitrile are yet to be identified. This compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules in the cell.
Mode of Action
Given its use in proteomics research , it may interact with its targets to modulate their function or activity.
Pharmacokinetics
Its molecular weight is 141.56 , which may influence its bioavailability and distribution within the body.
Result of Action
As a biochemical used in proteomics research , it may have diverse effects depending on the specific proteins or biomolecules it interacts with.
Análisis Bioquímico
Biochemical Properties
2-(1-Amino-2-chloroethylidene)malononitrile plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby inhibiting their activity. This inhibition can lead to a cascade of biochemical effects, influencing various metabolic pathways.
Cellular Effects
The effects of this compound on cells are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, this compound can impact cellular metabolism by modulating the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound can degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity, which can alter the overall impact of the compound on cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects . For instance, high doses of this compound can lead to significant changes in cellular metabolism and gene expression, resulting in toxicity and adverse physiological effects. Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable biological response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, the compound can inhibit key enzymes in metabolic pathways, leading to the accumulation or depletion of specific metabolites. These changes can have downstream effects on cellular function and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound within different cellular compartments. For instance, the compound may be actively transported into cells via specific membrane transporters, and once inside, it can bind to intracellular proteins that facilitate its distribution to various organelles.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect metabolic processes and energy production.
Propiedades
IUPAC Name |
2-(1-amino-2-chloroethylidene)propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3/c6-1-5(9)4(2-7)3-8/h1,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEWRHUVGFTSGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=C(C#N)C#N)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370665 |
Source


|
| Record name | 2-(1-Amino-2-chloroethylidene)malononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
118645-77-5 |
Source


|
| Record name | 2-(1-Amino-2-chloroethylidene)malononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(Trifluoromethyl)sulfanyl]benzamide](/img/structure/B1333566.png)
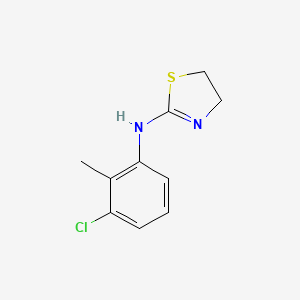


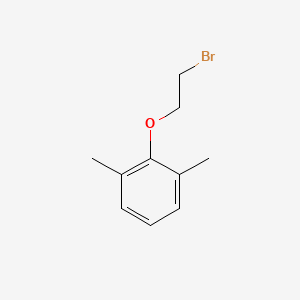
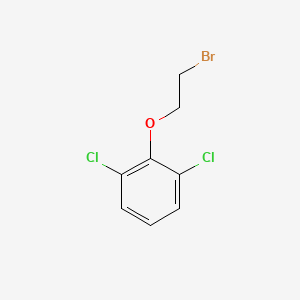
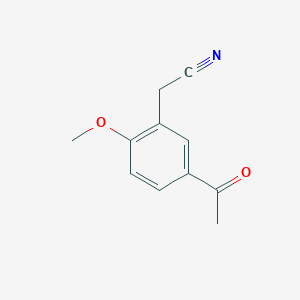
![5-[3-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1333600.png)



